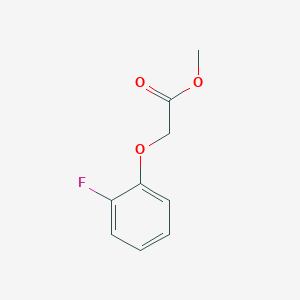

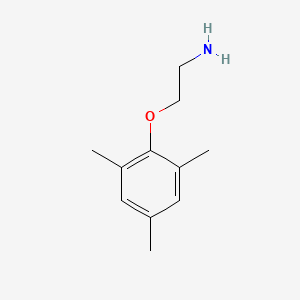

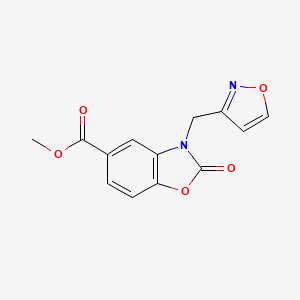

N-(2-Methoxybenzyl)-2-methylpropan-1-amine

Descripción general

Descripción

“N-(2-Methoxybenzyl)-2-methylpropan-1-amine” is a compound that belongs to the class of phenethylamines . It is a derivative of the 2C family of phenethylamines, which have been modified by the introduction of a N-2-methoxybenzyl group . This modification has resulted in a new series of compounds known as NBOMes .

Synthesis Analysis

The synthesis of “N-(2-Methoxybenzyl)-2-methylpropan-1-amine” and similar compounds has been studied . For instance, the synthesis of benzenesulfonamide derivatives, which are similar to this compound, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts .Molecular Structure Analysis

The molecular structure of “N-(2-Methoxybenzyl)-2-methylpropan-1-amine” and similar compounds has been studied . For example, the molecular formula of a similar compound, “N-(2-Hydroxy-3-methoxybenzyl)-2-methoxyethanaminium”, is C11H18NO3, with an average mass of 212.265 Da and a monoisotopic mass of 212.128113 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(2-Methoxybenzyl)-2-methylpropan-1-amine” and similar compounds have been studied . For instance, it has been found that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Methoxybenzyl)-2-methylpropan-1-amine” and similar compounds have been studied . For example, a similar compound, “N-(2-Hydroxy-3-methoxybenzyl)-2-methoxyethanaminium”, has a molecular formula of C11H18NO3, an average mass of 212.265 Da, and a monoisotopic mass of 212.128113 Da .Aplicaciones Científicas De Investigación

- The presence of this group significantly increases the compound’s affinity for the 5-HT2A serotonin receptor, leading to enhanced psychedelic effects .

- Results indicate that the N-(2-methoxybenzyl) group significantly increases cytotoxicity compared to its non-substituted counterparts .

Psychedelic Effects and Receptor Affinity

Neurotoxicity and Hepatotoxicity

Structure-Activity Relationship (SAR)

Mecanismo De Acción

Target of Action

N-(2-Methoxybenzyl)-2-methylpropan-1-amine, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

25I-NBOMe interacts with its targets, the 5-HT 2A and 5-HT 2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events, including the release of various neurotransmitters such as dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate .

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by 25I-NBOMe affects several biochemical pathways. It influences the release of DA, 5-HT, ACh, and glutamate in various regions of the brain . These neurotransmitters are involved in numerous physiological functions, including mood regulation, memory, and motor control .

Pharmacokinetics

One study suggests that the compound penetrates animal brain tissue in a relatively slow manner . The peak drug concentrations were detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration .

Result of Action

The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to various molecular and cellular effects. It can induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . Moreover, it has been associated with neurotoxic effects, exhibiting concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .

Action Environment

The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the lipophilicity of the compound appears to correlate with its cytotoxicity . Furthermore, the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .

Safety and Hazards

Direcciones Futuras

Future research on “N-(2-Methoxybenzyl)-2-methylpropan-1-amine” and similar compounds should focus on further investigation of their mechanism of action, chemical, pharmacological, and toxicological properties . This will help in evaluating their potential harmful effects and in developing strategies for their safe use .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFFDNRXIWXMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359378 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-72-3 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)

![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)

![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)